3-Nitro-4-(3-nitropyridin-4-yl)pyridine 3-Nitro-4-(3-nitropyridin-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 54356-26-2
VCID: VC7859182
InChI: InChI=1S/C10H6N4O4/c15-13(16)9-5-11-3-1-7(9)8-2-4-12-6-10(8)14(17)18/h1-6H
SMILES: C1=CN=CC(=C1C2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C10H6N4O4
Molecular Weight: 246.18 g/mol

3-Nitro-4-(3-nitropyridin-4-yl)pyridine

CAS No.: 54356-26-2

Cat. No.: VC7859182

Molecular Formula: C10H6N4O4

Molecular Weight: 246.18 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-4-(3-nitropyridin-4-yl)pyridine - 54356-26-2

Specification

CAS No. 54356-26-2
Molecular Formula C10H6N4O4
Molecular Weight 246.18 g/mol
IUPAC Name 3-nitro-4-(3-nitropyridin-4-yl)pyridine
Standard InChI InChI=1S/C10H6N4O4/c15-13(16)9-5-11-3-1-7(9)8-2-4-12-6-10(8)14(17)18/h1-6H
Standard InChI Key YWAJLBQBSMYGII-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1C2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CN=CC(=C1C2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

3-Nitro-4-(3-nitropyridin-4-yl)pyridine consists of two pyridine rings connected via a single bond at their 4-positions. Each ring bears a nitro group (-NO2_2) at the 3-position, creating a symmetrical yet highly polarized structure. This arrangement facilitates electron-deficient aromatic systems, rendering the compound reactive toward nucleophilic and electrophilic agents.

Molecular Descriptors

Key identifiers include:

PropertyValue
IUPAC Name3-nitro-4-(3-nitropyridin-4-yl)pyridine
SMILESC1=CN=CC(=C1N+[O-])C2=C(N=CC=C2)N+[O-]
InChI KeyYWAJLBQBSMYGII-UHFFFAOYSA-N
Molecular FormulaC10H6N4O4\text{C}_{10}\text{H}_{6}\text{N}_{4}\text{O}_{4}
Molecular Weight246.18 g/mol

The compound’s planar geometry and nitro group orientations influence its crystallinity and solubility in polar aprotic solvents such as dimethylformamide (DMF).

Synthesis and Reaction Mechanisms

Nitration Strategies

The synthesis of 3-nitro-4-(3-nitropyridin-4-yl)pyridine typically involves nitration of bipyridine precursors. Two primary methods dominate:

Nitric Acid/Trifluoroacetic Anhydride System

In this approach, pyridine derivatives undergo nitration using nitric acid (HNO3\text{HNO}_3) and trifluoroacetic anhydride (TFAA\text{TFAA}), which generates dinitrogen pentoxide (N2O5\text{N}_2\text{O}_5) in situ. The reaction proceeds via electrophilic aromatic substitution, with N2O5\text{N}_2\text{O}_5 acting as the nitrating agent .

N2O5\text{N}_2\text{O}_5N2O5-Mediated Pathway

Alternative routes employ N2O5\text{N}_2\text{O}_5 directly in organic solvents, forming N-nitropyridinium intermediates. Subsequent treatment with sulfur dioxide (SO2\text{SO}_2) and hydrogen sulfite (HSO3\text{HSO}_3^-) induces a -sigmatropic shift, relocating the nitro group to the 3-position . Kinetic studies reveal this intramolecular migration occurs with ΔH=18kcal/mol\Delta H^\ddagger = 18 \, \text{kcal/mol} and ΔS=5cal/mol\cdotpK\Delta S^\ddagger = -5 \, \text{cal/mol·K}, favoring a concerted mechanism .

Industrial-Scale Optimization

Patent WO2010089773A2 highlights a scalable method using nitrating mixtures (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) for precursors like 4-chloro-2-aminopyridine. Diazotization and hydrolysis steps yield intermediates such as 4-chloro-3-nitropyridine-2-ol, which are further chlorinated with POCl3\text{POCl}_3 to enhance reactivity .

Physicochemical Properties

Thermal Stability and Solubility

While experimental data for the compound are sparse, analogous nitropyridines exhibit:

  • Melting Points: 136–140°C (lit.) for related structures .

  • Density: ~1.37 g/cm3^3 (estimated) .

  • Solubility: High in DMF and dimethyl sulfoxide (DMSO); low in water.

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at 1520 cm1^{-1} (asymmetric NO2_2 stretch) and 1350 cm1^{-1} (symmetric NO2_2 stretch).

  • NMR: Pyridyl protons resonate at δ 8.5–9.0 ppm (aromatic region), with nitro groups inducing deshielding.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for:

  • Heterocyclic Scaffolds: Functionalization at the 4-position enables synthesis of imidazo[4,5-c]pyridines, valuable in kinase inhibitor development .

  • Prodrugs: Nitroreductase-activated prodrugs for targeted cancer therapy.

Materials Science

Electron-deficient aromatic systems are explored in:

  • Organic Semiconductors: Charge transport layers in OLEDs.

  • Coordination Polymers: Ligands for metal-organic frameworks (MOFs).

Comparative Analysis with Analogous Nitropyridines

CompoundKey DifferencesReactivity
3-NitropyridineSingle nitro groupLess electrophilic
2-Amino-3-nitro-4-picolineMethyl and amino substituentsEnhanced nucleophilicity
2,4-Dichloro-3-nitropyridineChlorine substituentsHigher oxidative stability

The dual nitro groups in 3-nitro-4-(3-nitropyridin-4-yl)pyridine enhance electrophilicity, favoring SNAr reactions at the 4-position .

Recent Advances and Future Directions

Recent patents (e.g., WO2010089773A2) emphasize greener nitration protocols using ionic liquids and microwave assistance . Computational studies predicting nitro group orientations could guide targeted synthesis. Collaborative efforts between academia and industry are critical to unlocking the compound’s full potential.

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